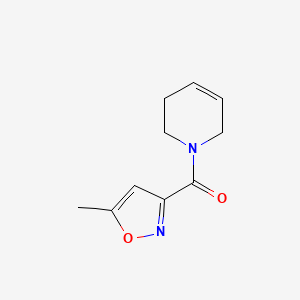

![molecular formula C19H21N5O2 B3013555 N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-37-4](/img/structure/B3013555.png)

N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide and related compounds involves several key steps, including intramolecular cyclization, N-allylation, N-propargyl alkylation, and cycloaddition reactions. For instance, the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine leads to the formation of a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative . Further chemical transformations, such as condensation with arylnitrile oxides, yield isoxazolines and isoxazoles . Additionally, the synthesis of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has been reported, with these compounds showing promising immunomodulating activity .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a common feature in the compounds synthesized in these studies. The structural characterization of these compounds is typically achieved using 1H NMR, 13C NMR, IR, and HRMS techniques . The presence of various substituents on the pyrazolo[3,4-d]pyrimidin-4(5H)-one core influences the molecular properties and potential biological activities of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include cyclocondensation, which can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives . The ratio of the cyclocondensation products depends on the nucleophilicity of the starting materials and the solvent used . Additionally, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. The antimicrobial activity of some synthesized compounds has been linked to specific structural features, such as the 3,5-dimethyl-1H-pyrazol-1-yl moiety . The structure-activity relationship studies help in understanding the influence of molecular modifications on the biological activities of these compounds .

科学的研究の応用

Antimicrobial Applications

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain derivatives show moderate to significant antimicrobial activity. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation demonstrated antibacterial potential against various microorganisms, including Pseudococcidae insects, indicating their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer Applications

Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in cytotoxic evaluations against cancer cell lines, such as HCT-116 and MCF-7, highlighting their potential as anticancer agents (Rahmouni et al., 2016).

Anti-inflammatory Applications

Research into N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has revealed their immunomodulating activity, suggesting potential applications in preventing and treating inflammatory diseases. Specific derivatives have been shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, pointing to their use in immunotherapy (Doria et al., 1991).

Herbicidal Applications

Derivatives containing the pyrimidine and thiadiazole rings have been synthesized and shown to possess moderate to good selective herbicidal activity. These findings indicate the potential of such compounds in agricultural applications, particularly in controlling specific weed species without affecting crops (Liu & Shi, 2014).

作用機序

Target of Action

The primary target of N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This inhibitory action can lead to cell cycle arrest, preventing cells from proliferating uncontrollably .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the phosphorylation of key proteins involved in cell cycle progression, this compound can halt the cell cycle, leading to a decrease in cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease .

Pharmacokinetics

These studies help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer .

特性

IUPAC Name |

N-cyclopentyl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c25-17(22-14-6-4-5-7-14)10-11-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHBUOOUUVOTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)

![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)

![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)